
4-Nitronaphthalene-1-diazonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitronaphthalene-1-diazonium chloride is an aromatic diazonium salt derived from 4-nitro-1-naphthylamine Diazonium salts are known for their versatility in organic synthesis, particularly in the formation of azo compounds and various substitution reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Nitronaphthalene-1-diazonium chloride is typically synthesized from 4-nitro-1-naphthylamine. The process involves the diazotization of 4-nitro-1-naphthylamine using nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The reaction is carried out at low temperatures (below 20°C) to ensure the stability of the diazonium salt .
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction is carefully controlled to maintain low temperatures and prevent decomposition. The resulting diazonium salt is often isolated as a solid by precipitation with an appropriate solvent, such as ether .
Analyse Des Réactions Chimiques
Types of Reactions
4-Nitronaphthalene-1-diazonium chloride undergoes several types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides (Cl, Br, I), hydroxyl groups, and cyanides, through Sandmeyer reactions.
Coupling Reactions: It can react with phenols and aromatic amines to form azo compounds, which are important in dye chemistry.
Common Reagents and Conditions
Sandmeyer Reactions: Copper(I) chloride, copper(I) bromide, and copper(I) cyanide are commonly used reagents.
Coupling Reactions: Phenol or aniline in the presence of a base, such as sodium hydroxide, is typically used.
Major Products Formed
Substitution Products: Aryl halides, phenols, and nitriles.
Azo Compounds: Formed by coupling with phenols or aromatic amines.
Applications De Recherche Scientifique
4-Nitronaphthalene-1-diazonium chloride has several applications in scientific research:
Chemistry: Used in the synthesis of various aromatic compounds and as an intermediate in organic synthesis.
Biology: Employed in the modification of biomolecules for labeling and detection purposes.
Medicine: Investigated for potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Widely used in the manufacture of dyes and pigments due to its ability to form stable azo compounds.
Mécanisme D'action
The mechanism of action of 4-nitronaphthalene-1-diazonium chloride involves the formation of a diazonium ion, which is a highly reactive intermediate. The diazonium ion can undergo various substitution and coupling reactions, leading to the formation of different products. The reactivity of the diazonium ion is attributed to the presence of the diazonium group (-N₂⁺), which is a good leaving group .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenediazonium chloride
- 4-Methoxybenzenediazonium chloride
- 4-Chlorobenzenediazonium chloride
Comparison
4-Nitronaphthalene-1-diazonium chloride is unique due to the presence of the nitro group on the naphthalene ring, which influences its reactivity and the types of reactions it can undergo. Compared to benzenediazonium chloride, it has a more complex structure and can participate in a wider range of reactions due to the additional aromatic ring .
Propriétés
Numéro CAS |
68905-59-9 |
|---|---|
Formule moléculaire |
C10H6ClN3O2 |
Poids moléculaire |
235.62 g/mol |
Nom IUPAC |
4-nitronaphthalene-1-diazonium;chloride |
InChI |
InChI=1S/C10H6N3O2.ClH/c11-12-9-5-6-10(13(14)15)8-4-2-1-3-7(8)9;/h1-6H;1H/q+1;/p-1 |
Clé InChI |
LTZMYEMRABQPOO-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=C2[N+](=O)[O-])[N+]#N.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


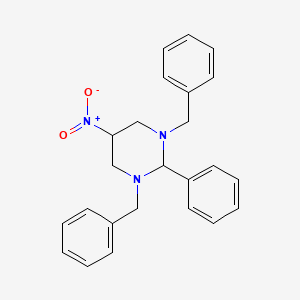
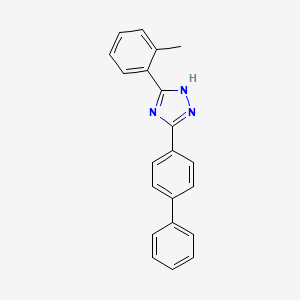
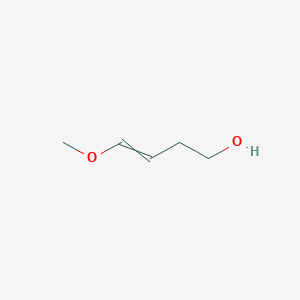

![4-[(2-Cyanoethyl)(phenyl)phosphoryl]benzonitrile](/img/structure/B14469360.png)
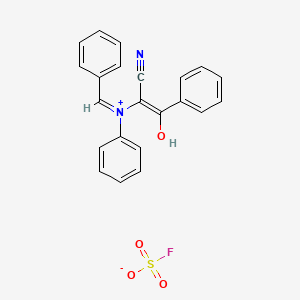
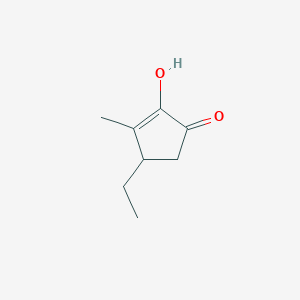
![[1,1'-Biphenyl]-4-ol, 4'-(dodecyloxy)-](/img/structure/B14469369.png)
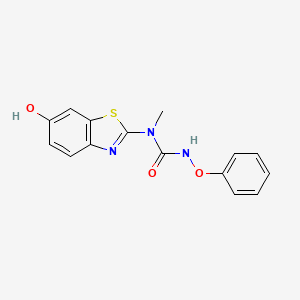
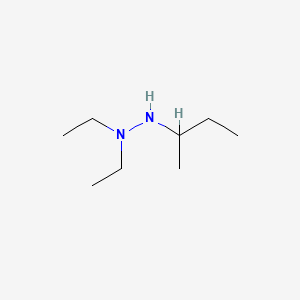
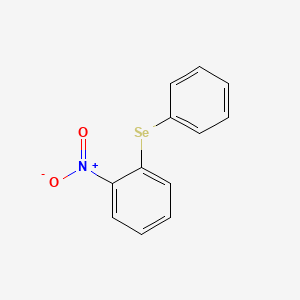
![5-ethoxy-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol](/img/structure/B14469396.png)
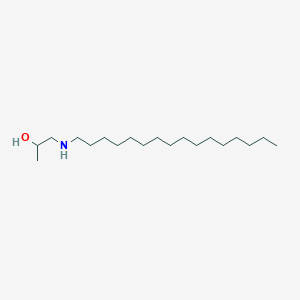
![4-[2-[5-(benzenesulfonyl)-1-ethyl-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-methyl-3-phenyl-1,2-oxazol-5-one;4-methylbenzenesulfonate](/img/structure/B14469409.png)
